molecular formula C21H22N4O B14989817 5-Amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-1-[4-(propan-2-YL)phenyl]-2,3-dihydro-1H-pyrrol-3-one

5-Amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-1-[4-(propan-2-YL)phenyl]-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B14989817
M. Wt: 346.4 g/mol
InChI Key: QFLKXRBGGXEYNS-UHFFFAOYSA-N
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Description

“5-Amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-1-[4-(propan-2-YL)phenyl]-2,3-dihydro-1H-pyrrol-3-one” is a complex organic compound that features a benzodiazole ring, a pyrrolone ring, and an isopropyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the benzodiazole ring, the pyrrolone ring, and the final coupling of these moieties. Typical synthetic routes might include:

    Formation of Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.

    Formation of Pyrrolone Ring: This might involve the cyclization of appropriate amino acids or their derivatives.

    Coupling Reactions: The final step would involve coupling the benzodiazole and pyrrolone rings with the isopropyl-substituted phenyl group under suitable conditions, possibly using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the amino group or the benzodiazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the pyrrolone ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzodiazole or phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions but might include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Receptor Binding: Could be studied for its binding affinity to various biological receptors.

Medicine

    Drug Development:

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.

    Material Manufacturing:

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Enzyme Inhibition: The compound might inhibit enzyme activity by binding to the active site or allosteric site.

    Receptor Binding: It could exert its effects by binding to specific receptors, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds with similar benzodiazole structures.

    Pyrrolone Derivatives: Compounds with similar pyrrolone structures.

    Phenyl Derivatives: Compounds with similar isopropyl-substituted phenyl groups.

Uniqueness

The unique combination of the benzodiazole, pyrrolone, and isopropyl-substituted phenyl groups in this compound might confer unique biological activities and chemical properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H22N4O

Molecular Weight

346.4 g/mol

IUPAC Name

5-imino-4-(1-methylbenzimidazol-2-yl)-1-(4-propan-2-ylphenyl)-2H-pyrrol-3-ol

InChI

InChI=1S/C21H22N4O/c1-13(2)14-8-10-15(11-9-14)25-12-18(26)19(20(25)22)21-23-16-6-4-5-7-17(16)24(21)3/h4-11,13,22,26H,12H2,1-3H3

InChI Key

QFLKXRBGGXEYNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3C)O

Origin of Product

United States

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